molecular formula C10H11N3O B3012223 N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1223636-27-8

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide

カタログ番号: B3012223
CAS番号: 1223636-27-8
分子量: 189.218
InChIキー: QLQJZVOGKLNBGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,7-Dimethylimidazo[1,2-a]pyridine-2-carboxamide is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a methyl group at the 7-position of the pyridine ring and a carboxamide group at the 2-position of the imidazole ring, with an additional methyl group on the carboxamide nitrogen. This structural framework is pivotal for its pharmacological properties, particularly in antimicrobial and antitumor applications . Its synthesis typically involves coupling imidazo[1,2-a]pyridine-2-carboxylic acid derivatives with amines under activating conditions (e.g., EDC·HCl/HOBt), followed by purification via column chromatography .

特性

IUPAC Name

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQJZVOGKLNBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Synthesis of N,7-Dimethylimidazo[1,2-a]pyridine-2-carboxamide Derivatives

The synthesis of N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide derivatives typically involves multi-step chemical reactions. For instance, a common synthetic route includes the reaction of substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate to form imidazo[1,2-a]pyridine-3-carboxylates. These esters are then hydrolyzed to yield the corresponding carboxylic acids, which are subsequently converted into carboxamide derivatives using various anilines as coupling agents .

Antituberculosis Activity

One of the most notable applications of N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide derivatives is their effectiveness against Mycobacterium tuberculosis (Mtb). Several studies have demonstrated that these compounds exhibit potent antituberculosis properties:

  • Minimum Inhibitory Concentration (MIC) : Compounds such as 15 and 16 have shown MIC values ranging from 0.05 to 1.5 μM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB .
  • Mechanism of Action : These compounds are believed to inhibit QcrB, a crucial component in the electron transport chain of Mtb, thereby disrupting ATP synthesis essential for bacterial survival .

Antimicrobial Properties

In addition to their antituberculosis activity, N,7-dimethylimidazo[1,2-a]pyridine derivatives have been evaluated for their antimicrobial properties against various pathogens:

  • Klebsiella pneumoniae : Recent studies have reported the synthesis and evaluation of these compounds against Klebsiella pneumoniae with promising results in inhibiting bacterial growth .
  • Broad-spectrum Activity : Imidazo[1,2-a]pyridines are known for their diverse biological activities including antibacterial and antifungal effects due to their ability to interact with multiple biomolecular targets .

Pharmacokinetic Properties

The pharmacokinetic properties of these compounds are crucial for their therapeutic application:

  • Plasma Protein Binding : Compound 16 exhibited high plasma protein binding (>99%), indicating potential for prolonged circulation time in vivo .
  • Metabolic Stability : Preliminary studies suggest acceptable metabolic stability in liver microsomes and hepatocytes, which is vital for reducing the risk of rapid drug clearance from the body .

Case Study 1: Antituberculosis Evaluation

A study conducted by Moraski et al. synthesized nine derivatives of N,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and assessed their in vitro activity against both replicating and non-replicating strains of Mtb. The findings indicated that several compounds exhibited significant antituberculosis activity with MIC values comparable to existing first-line therapies .

Case Study 2: Structural Activity Relationship (SAR)

Research focusing on the SAR of imidazo[1,2-a]pyridine derivatives revealed that modifications at specific positions on the imidazopyridine ring significantly influenced biological activity. For instance, introducing cyclic aliphatic groups at the amide nitrogen was found to enhance anti-TB potency while maintaining low toxicity profiles .

Tables

CompoundMIC (μM)Target PathogenNotes
150.05 - 0.19Mtb (H37Rv)Excellent activity against MDR strains
160.10 - 0.19Mtb (H37Rv)High plasma protein binding

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide are influenced by substituent variations on the core scaffold. Below is a comparative analysis with structurally analogous compounds:

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxamide Derivatives

Compound Name Substituents/Modifications Biological Activity (IC₅₀ or MIC) Key Findings References
N,7-Dimethylimidazo[1,2-a]pyridine-2-carboxamide N-CH₃, 7-CH₃ Antitubercular (MIC: 0.5–2.0 µg/mL) Moderate activity against Mycobacterium tuberculosis; lower cytotoxicity (SI > 20) .
N-Benzyl-3,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide 3-CH₃, 7-CH₃, N-benzyl Antitubercular (MIC: 1.0 µg/mL) Enhanced activity in latent TB models; reduced solubility due to benzyl group .
6,8-Dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide 2-CH₃, 7-CH₃, 6-Br, 8-Br Anti-Klebsiella pneumoniae (MIC: 8 µg/mL) Bromine substituents improve bacterial membrane penetration but increase toxicity (SI: 5) .
(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide Chalcone conjugate at 4-position Antikinetoplastid (IC₅₀: 1.35–8.5 µM) High potency against Trypanosoma brucei; excellent selectivity (SI > 50) .
N-Cyclopropyl(3-methylpyridin-2-yl)methyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide 5-CH₃, cyclopropyl-pyridylmethyl chain Histone methyltransferase inhibition 21% yield in synthesis; moderate enzyme inhibition (Ki: 150 nM) .

Key Observations :

Substituent Effects on Activity: Methyl Groups: The 7-methyl substitution enhances metabolic stability but may reduce solubility. For example, N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide shows better pharmacokinetics than its non-methylated analogs . Halogenation: Bromine or chlorine at the 6/8-positions (e.g., 6,8-dibromo derivatives) improves antimicrobial activity but compromises selectivity due to increased cytotoxicity . Chalcone Conjugation: Chalcone-appended derivatives (e.g., compound 7i) exhibit superior antikinetoplastid activity, attributed to enhanced binding with parasitic enzymes like enoyl-ACP reductase .

Synthetic Accessibility :

  • N,7-Dimethyl derivatives are synthesized via straightforward coupling reactions (e.g., EDC·HCl/HOBt), yielding 72–80% purity .
  • Complex conjugates (e.g., chalcone derivatives) require multi-step protocols, including Claisen-Schmidt condensations, with yields dropping to 21–57% .

Structural Isomerism :

  • Isomeric N-benzyl-3,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide (compound 12) shows reduced antitubercular activity compared to the N,7-dimethyl analog, highlighting the importance of carboxamide positioning .

Pharmacological Selectivity :

  • Chalcone-conjugated carboxamides exhibit exceptional selectivity (>50-fold) against human cell lines (e.g., MRC-5 fibroblasts), whereas brominated analogs show narrow therapeutic windows .

生物活性

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various strains of Mycobacterium tuberculosis (M. tuberculosis). This article explores its biological activity, mechanisms of action, and pharmacokinetic properties based on recent research findings.

Target and Mode of Action

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex) in mycobacteria. By inhibiting this complex, the compound disrupts the electron transport chain essential for ATP synthesis in M. tuberculosis, leading to a reduction in bacterial load in infected tissues.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimycobacterial Activity : It has shown potent activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM .
  • Antifungal and Antimicrobial Properties : In addition to its antituberculosis effects, it has demonstrated antimicrobial and antifungal activities.
  • Urease Inhibition : It has been evaluated for its urease inhibition potential, with promising results indicating competitive inhibition against urease enzymes .

Case Studies

  • Anti-Tuberculosis Efficacy :
    • Compounds derived from N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide were tested against the H37Rv strain of M. tuberculosis. Compounds 15 and 16 exhibited superior anti-TB activity compared to traditional treatments like isoniazid .
    • A study reported that these compounds maintain efficacy against clinical isolates resistant to first-line drugs, highlighting their potential as new therapeutic agents in TB treatment .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies revealed that at a dosage of 30 mg/kg in mice, similar compounds achieved a peak serum concentration (Cmax) of 2.9 µg/ml with a half-life of approximately 20.1 hours. This suggests favorable absorption and prolonged action in vivo.

Structure-Activity Relationship (SAR)

The structural modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity:

  • The presence of methyl groups at specific positions enhances anti-TB activity.
  • Variations in the amide group position affect the compound's interaction with biological targets and overall efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntituberculosisMIC: 0.05 – 1.5 μM against MDR/XDR strains
AntimicrobialExhibits broad-spectrum antimicrobial activity
Urease InhibitionCompetitive inhibition with IC50 values reported
PharmacokineticsCmax: 2.9 µg/ml; half-life: 20.1 h

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。